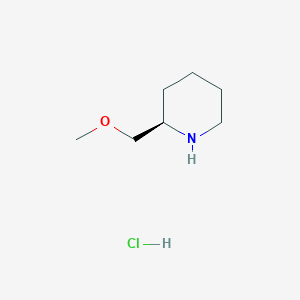

(R)-2-(Methoxymethyl)piperidine hydrochloride

Descripción

Propiedades

IUPAC Name |

(2R)-2-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIISYICORWPY-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-99-6 | |

| Record name | Piperidine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688809-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Methoxymethyl)piperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-2-(Methoxymethyl)piperidine.

Methoxymethylation: The piperidine ring is functionalized by introducing a methoxymethyl group. This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for ®-2-(Methoxymethyl)piperidine hydrochloride may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often include:

Catalytic Hydrogenation: Using catalysts to improve reaction efficiency.

Continuous Flow Reactors: To enhance reaction control and scalability.

Análisis De Reacciones Químicas

Types of Reactions: ®-2-(Methoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve bases like sodium hydride and solvents like dimethylformamide.

Major Products:

Oxidation: N-oxides of ®-2-(Methoxymethyl)piperidine.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

(R)-2-(Methoxymethyl)piperidine hydrochloride is a chemical compound that has uses in medicinal chemistry, specifically as an antimicrobial. Several studies have explored piperidine derivatives for drug design and pharmaceutical applications .

Piperidine Derivatives and their Synthesis

Piperidines are important in drug design within the pharmaceutical industry . Recent developments in synthesizing piperidines involve metal and organocatalysis . These methods include N-heterocyclic hydrogenation .

Hydrogenation Methods

Various pyridine derivative hydrogenations have been discussed, with a cobalt catalyst based on titanium nanoparticles and melamine allowing for acid-free hydrogenation with good yields and selectivity . Conversions of substituted pyridines into corresponding piperidines can occur in water as a solvent . The method has been optimized to obtain piperidine-based, biologically active substances, including Melperone, a second-generation antipsychotic . A ruthenium heterogeneous catalyst has been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines, as well as a nickel silicide catalyst .

Tricyclic Piperidine Derivatives

Tricyclic piperidine derivatives have potential use as pharmaceuticals, especially as TPH inhibitors . These derivatives are non-peptide inhibitors of human TPH and may treat disorders related to altered tryptophan-serotonin metabolism, including lung fibrosis, pulmonary hypertension, asthma, osteoporosis, ulcerative colitis, irritable bowel syndrome, carcinoid syndrome, and certain cancers .

Antibacterial Piperidine Derivatives

Certain piperidine derivatives exhibit antibacterial properties and can be used to treat bacterial infections by inhibiting bacterial DNA gyrase in warm-blooded animals .

Mecanismo De Acción

The mechanism of action of ®-2-(Methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Structural Analogues

(a) 4-Methoxypiperidine Hydrochloride

- Key Differences : The methoxy group is directly attached to the piperidine ring at the fourth position, unlike the methoxymethyl substituent in the target compound.

- Similarity Score : 0.71 (structural similarity based on CAS registry data) .

(b) 2-(4-Chloro-2-methoxyphenyl)piperidine Hydrochloride

- Key Differences : Incorporates a chlorinated aromatic ring at the second position, introducing lipophilicity and electronic effects.

- Molecular Weight : 262.176 vs. ~207.7 (estimated for (R)-2-(Methoxymethyl)piperidine HCl).

- Applications : Likely optimized for antimicrobial or antifungal activity due to halogen substituents .

(c) (S)-2-Ethylpiperidine Hydrochloride

- Key Differences : An ethyl group replaces the methoxymethyl substituent, increasing hydrophobicity.

- Pharmacological Impact : Reduced hydrogen-bonding capacity may lower solubility and alter metabolic stability .

(d) (R)-2-Methylpyrrolidine Hydrochloride

Functional Analogues

(a) 4-(Diphenylmethoxy)piperidine Hydrochloride

- Key Differences : Bulky diphenylmethoxy group at the fourth position.

- Regulatory Status : Classified under stringent safety protocols (e.g., IECSC, NICNAS) due to acute toxicity risks .

- Applications : Likely used in receptor antagonism studies .

(b) Hexylcaine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| (R)-2-(Methoxymethyl)piperidine HCl | C₈H₁₆ClNO₂ | ~207.7 | Methoxymethyl (C2) | CNS modulation, synthesis | Limited data |

| 4-Methoxypiperidine HCl | C₆H₁₄ClNO | 151.63 | Methoxy (C4) | Enzyme inhibition | Moderate acute hazard |

| 2-(4-Chloro-2-methoxyphenyl)piperidine HCl | C₁₂H₁₇Cl₂NO | 262.176 | Chloro-methoxyphenyl (C2) | Antimicrobial | Not reported |

| (S)-2-Ethylpiperidine HCl | C₇H₁₆ClN | 149.66 | Ethyl (C2) | Metabolic studies | Low acute toxicity |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₂ClNO | 303.83 | Diphenylmethoxy (C4) | Receptor antagonism | Acute toxicity risks |

Pharmacological and Industrial Relevance

- The methoxymethyl group in (R)-2-(Methoxymethyl)piperidine HCl balances hydrophilicity and steric effects, making it a versatile intermediate in drug discovery. Its structural flexibility contrasts with rigid aromatic derivatives (e.g., 2-(4-chlorophenyl)piperidine HCl), which prioritize target specificity .

- Industrial applications emphasize scalability, with synthesis protocols mirroring those of pyrrolidine and morpholine derivatives .

Actividad Biológica

Overview

(R)-2-(Methoxymethyl)piperidine hydrochloride is a chiral compound derived from the piperidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Chemical Name : (R)-2-(Methoxymethyl)piperidine hydrochloride

- CAS Number : 688809-99-6

- Molecular Formula : C_8H_{10}ClN_1O_1

- Molecular Weight : 175.63 g/mol

The compound features a piperidine ring with a methoxymethyl substituent, contributing to its unique chemical reactivity and biological properties. The synthesis typically involves methoxymethylation of the piperidine ring followed by hydrochloride salt formation.

The mechanism of action of (R)-2-(Methoxymethyl)piperidine hydrochloride primarily involves its interaction with specific molecular targets, particularly receptors and enzymes. It acts as a ligand that modulates receptor activity, influencing various biochemical pathways associated with cell growth, differentiation, and apoptosis.

Antimicrobial Activity

(R)-2-(Methoxymethyl)piperidine hydrochloride has shown promising antimicrobial properties . Research indicates its effectiveness against several Gram-positive pathogens, including:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

These pathogens are significant due to their resistance to conventional antibiotics, making the search for new antimicrobial agents critical .

Anticancer Potential

Studies have also explored the anticancer potential of this compound. It has been investigated for its ability to inhibit cancer cell proliferation in various models. For instance, in vitro studies demonstrated that derivatives of piperidine compounds can exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte) cells .

Case Studies and Research Findings

- Antimicrobial Efficacy :

-

Cytotoxicity in Cancer Models :

- In a comparative analysis, (R)-2-(Methoxymethyl)piperidine hydrochloride was tested alongside other piperidine derivatives for cytotoxic effects on cancer cell lines. The findings revealed that this compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (R)-2-(Methoxymethyl)piperidine hydrochloride is essential for assessing its therapeutic viability:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It likely distributes widely in tissues due to its low molecular weight.

- Metabolism : Initial studies suggest hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : Renal excretion is anticipated as a primary route for elimination.

Toxicological assessments indicate that while the compound shows promise, further studies are required to evaluate long-term effects and safety profiles in vivo .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Efficacy | Notes |

|---|---|---|---|

| (R)-2-(Methoxymethyl)piperidine | Antimicrobial | Effective against Gram-positive | Potential for resistance modulation |

| Piperine | Antimicrobial | Moderate | Naturally occurring; less potent than derivatives |

| 3-Aminopiperidine | Anticancer | Significant cytotoxicity | Different functionalization impacts efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.